molecular formula C12H9N3OS2 B117383 2-Benzamido-4-(isothiocyanatomethyl)thiazole CAS No. 152531-50-5

2-Benzamido-4-(isothiocyanatomethyl)thiazole

Cat. No.: B117383
CAS No.: 152531-50-5
M. Wt: 275.4 g/mol
InChI Key: ZWWCCCPUMWBZMQ-UHFFFAOYSA-N
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Description

2-Benzamido-4-(isothiocyanatomethyl)thiazole: is an organic compound with the molecular formula C12H9N3OS2 and a molar mass of 275.35 g/mol . This compound is characterized by the presence of a benzamido group and an isothiocyanatomethyl group attached to a thiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzamido-4-(isothiocyanatomethyl)thiazole typically involves the reaction of 2-aminothiazole with benzoyl chloride to form 2-benzamidothiazole . This intermediate is then reacted with thiophosgene to introduce the isothiocyanatomethyl group, resulting in the formation of the target compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in industrial production include benzoyl chloride , thiophosgene , and 2-aminothiazole .

Chemical Reactions Analysis

Types of Reactions: 2-Benzamido-4-(isothiocyanatomethyl)thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Benzamido-4-(isothiocyanatomethyl)thiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Benzamido-4-(isothiocyanatomethyl)thiazole involves its interaction with specific molecular targets. The isothiocyanate group is known to react with nucleophilic sites in proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt various biochemical pathways, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both benzamido and isothiocyanatomethyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various scientific fields .

Properties

IUPAC Name

N-[4-(isothiocyanatomethyl)-1,3-thiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3OS2/c16-11(9-4-2-1-3-5-9)15-12-14-10(7-18-12)6-13-8-17/h1-5,7H,6H2,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWWCCCPUMWBZMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60165043
Record name 2-Benzamido-4-(isothiocyanatomethyl)thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60165043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152531-50-5
Record name 2-Benzamido-4-(isothiocyanatomethyl)thiazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152531505
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Benzamido-4-(isothiocyanatomethyl)thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60165043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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